![molecular formula C14H26BNO2 B14798485 (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)
(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine
Description
(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is a boron-containing bicyclic compound characterized by a dioxaborole core fused to a methanobenzo ring system. The stereochemistry (1R, 4S, 6S) and substituents (5,5-dimethyl and 3-methylbutan-1-amine) confer unique structural rigidity and electronic properties. Boron’s electron-deficient nature enables interactions with biological targets, such as proteases or enzymes, making this compound relevant in medicinal chemistry.
Properties
Molecular Formula |
C14H26BNO2 |
---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3 |
InChI Key |
OGZWZNGDRXNXSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Boron Source Selection and Cyclization Conditions
The dioxaborolane ring is typically formed through acid-catalyzed condensation of diols with boron reagents. For this system:
Boron Source | Solvent System | Temperature | Yield (%) | Reference |
---|---|---|---|---|
B(OMe)₃ | Toluene/H₂O azeotrope | 110°C | 62 | |
BH₃·THF | THF | 0°C → RT | 48 | |
B₂O₃ | Xylene | 140°C | 55 |
Optimal results were achieved using B(OMe)₃ under Dean-Stark conditions, enabling continuous water removal and driving the equilibrium toward ring closure. The methano bridge formation requires careful control of stereochemistry, achieved through chiral auxiliaries derived from (+)-camphoric acid.
Stereochemical Control in Ring Formation
The (4S,6S) configuration is induced via:
- Chiral Pool Strategy : Using enantiomerically pure norbornene derivatives as starting materials
- Asymmetric Catalysis : Rhodium-catalyzed [2+2+2] cyclotrimerization of enediynes with boron-containing dienophiles
- Dynamic Kinetic Resolution : Utilizing temperature-dependent boronate equilibration
X-ray crystallographic data from confirms the chair-like conformation of the dioxaborolane ring system, with axial methyl groups at C5 enhancing ring rigidity.
Resolution of Racemic Mixtures
The C1 stereocenter requires resolution through:
4.1 Chiral Chromatography
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile Phase: Hexane/EtOH/DEA (90:10:0.1)
- Resolution Factor (Rₛ): 1.82
4.2 Diastereomeric Salt Formation
Process Optimization and Scale-Up Challenges
Key parameters affecting scalability:
Parameter | Laboratory Scale | Pilot Plant Scale | Optimization Strategy |
---|---|---|---|
Borocyclization Time | 48 h | 72 h | Microwave assistance |
Amine Coupling Yield | 82% | 68% | Continuous flow reactor |
Final Product Purity | 95% | 87% | Crystallization from MTBE/Heptane |
Notable process improvements:
- Microwave-Assisted Cyclization : Reduced reaction time from 48 h to 6 h while maintaining 89% yield
- Continuous Crystallization : Achieved 99.5% chiral purity through controlled cooling profiles
Analytical Characterization
Critical quality attributes and their analytical methods:
6.1 Stereochemical Purity
- NMR : $$^{11}\text{B}$$ NMR chemical shift at δ 28.5 ppm confirms boronate structure
- CD Spectroscopy : Positive Cotton effect at 245 nm verifies (1R) configuration
6.2 Thermal Stability
- DSC Analysis: Melting endotherm at 184°C with decomposition onset at 210°C
- TGA Profile: 5% weight loss at 198°C under nitrogen
Comparative Evaluation of Synthetic Routes
Route | Total Steps | Overall Yield | Purity | Scalability |
---|---|---|---|---|
A | 9 | 11% | 98.2% | Moderate |
B | 7 | 18% | 99.1% | Excellent |
C | 6 | 23% | 97.8% | Challenging |
Route B emerges as the most viable for industrial production, balancing yield and purity while maintaining stereochemical integrity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronic ester reagent in palladium-catalyzed cross-coupling reactions. The pinanediol-based dioxaborolane scaffold enhances stability and stereochemical control during transmetallation.
Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, transferring its organic group to form a Pd–C bond, followed by reductive elimination to yield the coupled product .
Hydrolysis to Boronic Acid
The dioxaborolane ring is hydrolyzed under acidic or basic conditions to release the corresponding boronic acid, which is reactive in subsequent transformations.
Conditions | Reagents | Product | Application |
---|---|---|---|
Acidic | HCl (1M), H₂O/MeOH | 3-Methylbutan-1-amine boronic acid | Intermediate for bioconjugation |
Basic | NaOH (2M), H₂O/EtOH | Same as above | Suzuki couplings without ester stability |
Note : Hydrolysis preserves the stereochemistry of the chiral center due to the rigid pinanediol framework .
Amine Functionalization Reactions
The primary amine group participates in reductive alkylation and acylation, enabling diversification of the molecule’s properties.
Reductive Amination
Reaction with aldehydes/ketones in the presence of NaCNBH₃ or NaBH(OAc)₃:
-
Example : Reaction with propionaldehyde yields N-propyl derivatives .
-
Conditions : Acetonitrile, acetic acid, room temperature (2–4 h) .
Acylation
Reaction with acyl chlorides (e.g., benzoyl chloride):
Coordination Chemistry
The amine and boronic ester groups enable chelation with transition metals, forming complexes for catalytic applications.
Metal | Ligand Structure | Application |
---|---|---|
Pd(II) | Bidentate (N–B) | Asymmetric catalysis |
Cu(I) | Monodentate (N) | Photocatalysis |
Example : Pd complexes derived from this compound catalyze enantioselective α-arylation of ketones .
Stability and Storage
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a drug candidate or a biochemical probe. Its boron-containing structure may allow it to interact with biological molecules in unique ways, making it a valuable tool for studying biological processes or developing new therapeutics.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or composites that incorporate boron for enhanced properties. It may also be used in the development of new chemical processes or products.
Mechanism of Action
The mechanism of action of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amine group. These interactions can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The compound’s dioxaborole scaffold distinguishes it from other boron-based molecules. Below is a comparative table of structural and functional attributes:
Key Observations :
- The dioxaborole ring enhances stability and target affinity compared to macrolides (e.g., lankacidin C) or lipopeptides (e.g., fengycin) .
- The 3-methylbutan-1-amine group may improve membrane permeability relative to polar triazole derivatives .
Functional and Target Diversity
- Cytotoxicity and Target Selection: highlights limitations in studying cytotoxicity via single-target approaches.
- Biosynthetic Potential: Unlike microbial-derived compounds (e.g., lankacidin C from Pseudomonas BGCs), this compound is likely synthetic. However, its structural complexity mirrors bioactive natural products, implying untapped biosynthetic pathways .
Q & A
Q. Table 1. Key Synthetic Parameters for Boronate-Containing Compounds
Parameter | Optimal Range | Evidence Source |
---|---|---|
Reaction Temperature | −20°C to 25°C | |
Catalyst (Pd) Loading | 2–5 mol% | |
Purification Method | RP-HPLC (C18 column) |
Q. Table 2. Stability Profile of Dioxaborolane Derivatives
Condition | Half-life (Hours) | Degradation Pathway |
---|---|---|
Aqueous pH 7.4, 25°C | 48 | Hydrolysis |
Dry DMSO, −20°C | >720 | None |
UV Light Exposure | 24 | Photooxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.